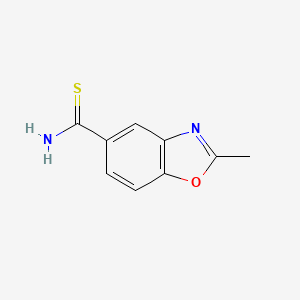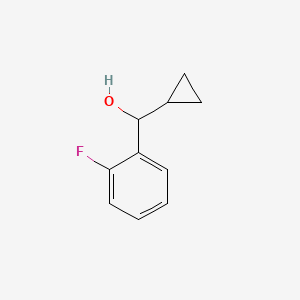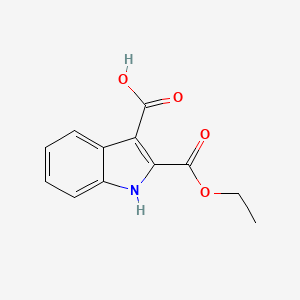
2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid
Descripción general
Descripción
2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds known for their significant roles in both natural and synthetic chemistry
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a precursor in organic synthesis for the development of more complex molecules, including pharmaceuticals and agrochemicals. Biology Medicine : Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industry : It is employed in material science for creating novel materials with unique chemical and physical properties.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
It’s worth noting that similar compounds are involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that similar compounds, such as phenolic compounds, are involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
Similar compounds are known to participate in various biochemical reactions, leading to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For instance, similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water . This suggests that the compound’s action could be influenced by the presence of water and possibly other environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid generally involves the following steps:
Indole Formation: : The indole core is typically constructed through classical methods such as the Fischer indole synthesis.
Functional Group Modification: : The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate and appropriate base conditions.
Carboxylic Acid Introduction: : Finally, the carboxylic acid group is added through carboxylation reactions.
Industrial Production Methods: : Industrial synthesis may employ a variety of catalysts and more efficient reaction conditions to scale up production. Techniques such as continuous flow reactors and the use of solid-supported reagents can be utilized to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding products with higher oxidation states.
Reduction: : Reduction reactions can transform it into compounds with lower oxidation states.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the reactive sites present in the indole ring and functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products: : Reactions can yield a range of derivatives, including esters, amides, and substituted indole derivatives, each with distinct chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid
Indole-3-butyric acid
2-Carboxyindole
Uniqueness: : 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is distinguished by its specific functional groups, which confer unique chemical reactivity and biological activity compared to other indole derivatives. Its structure enables selective interactions with molecular targets, potentially leading to novel applications in various scientific fields.
Propiedades
IUPAC Name |
2-ethoxycarbonyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKAHXLZJKJMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694254 | |
| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441800-93-7 | |
| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


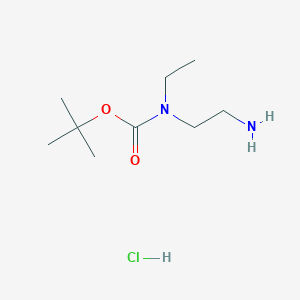
![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)
![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)

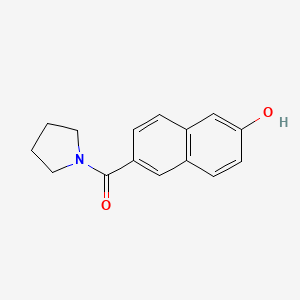
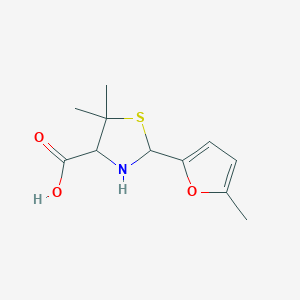
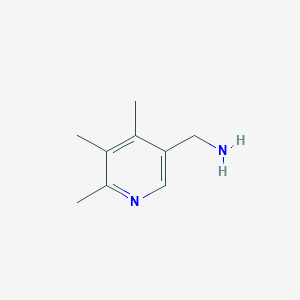
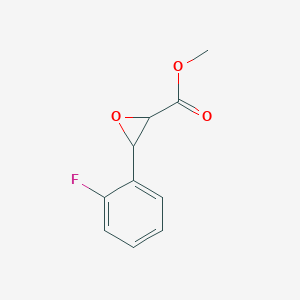
![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)
![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)
![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)
